molecular formula C10H16N2 B1585384 1,3-Benzenediamine, N,N,N',N'-tetramethyl- CAS No. 22440-93-3

1,3-Benzenediamine, N,N,N',N'-tetramethyl-

Cat. No. B1585384
CAS RN: 22440-93-3
M. Wt: 164.25 g/mol
InChI Key: LFZLVJBOEONQHV-UHFFFAOYSA-N
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Description

1,3-Benzenediamine, N,N,N’,N’-tetramethyl-, also known as N,N,N’,N’-tetramethylbenzene-1,3-diamine, is a chemical compound with the formula C10H16N2 and a molecular weight of 164.2474 . It is also available as a 2D Mol file or as a computed 3D SD file .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C10H16N2/c1-11(2)9-6-5-7-10(8-9)12(3)4/h5-8H,1-4H3 . The 3D structure of this compound can be viewed using Java or Javascript .

Scientific Research Applications

Fluorescent Zinc Sensors

Research has shown that derivatives of 1,3-Benzenediamine, such as hexadentate nitrogen ligands, have been developed for their fluorescence ability upon binding with zinc ions. These derivatives, including 1-isoTQEN and 3-isoTQEN, are designed based on the structure of TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine), with the introduction of a benzene ring to afford fluorescence ability. These compounds exhibit enhanced fluorescence intensity and an improved ability to discriminate between Zn(2+) and Cd(2+), thanks to an energy-transfer mechanism between adjacent isoquinoline rings (Y. Mikata et al., 2008).

Derivatization of Electrode Surfaces

Another application involves the chemical derivatization of electrode surfaces with derivatives of N,N,N',N'-tetramethyl-1,4-benzenediamine. These derivatives can modify electrode surfaces to carry greater than monolayer quantities of electroactive material, exhibiting redox behavior consistent with surface-bound derivatives. This modification enhances the voltammetric response and improves the oxidation process of substances like ascorbic acid, although durability for long-term practical applications remains a challenge (R. M. Buchanan et al., 1983).

Biochemical Analysis

Biochemical Properties

1,3-Benzenediamine, N,N,N’,N’-tetramethyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be analyzed using reverse phase high-performance liquid chromatography (RP-HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid . This interaction suggests that 1,3-Benzenediamine, N,N,N’,N’-tetramethyl- may have specific binding affinities and reactivity with certain biochemical compounds, although detailed studies on its specific interactions are limited.

Cellular Effects

The effects of 1,3-Benzenediamine, N,N,N’,N’-tetramethyl- on various types of cells and cellular processes are not extensively documented. It is known to cause skin irritation, serious eye irritation, and respiratory irritation These effects indicate that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Benzenediamine, N,N,N’,N’-tetramethyl- may change over time. The compound’s stability, degradation, and long-term effects on cellular function have not been thoroughly studied. It is known to cause acute toxicity when ingested . Long-term studies in in vitro or in vivo settings are required to determine the temporal effects of 1,3-Benzenediamine, N,N,N’,N’-tetramethyl-.

Dosage Effects in Animal Models

The effects of 1,3-Benzenediamine, N,N,N’,N’-tetramethyl- vary with different dosages in animal models. At high doses, it can cause toxic or adverse effects, including skin irritation, allergic skin reactions, and serious eye irritation . Threshold effects and safe dosage levels need to be established through comprehensive animal studies to understand the compound’s dosage effects fully.

properties

IUPAC Name

1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-11(2)9-6-5-7-10(8-9)12(3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZLVJBOEONQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066799
Record name 1,3-Benzenediamine, N,N,N',N'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22440-93-3
Record name N1,N1,N3,N3-Tetramethyl-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22440-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediamine, N1,N1,N3,N3-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022440933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, N1,N1,N3,N3-tetramethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediamine, N,N,N',N'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetramethylbenzene-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.892
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of identifying 1,3-Benzenediamine, N,N,N',N'-tetramethyl- in the Cuscuta reflexa stem extract?

A1: The research aimed to identify bioactive constituents within Cuscuta reflexa, a plant with known medicinal properties. The GC-MS analysis revealed the presence of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- (15.43%) within the stem extract []. While the study doesn't specifically investigate the activity of this compound, its identification contributes to a broader understanding of the chemical profile of Cuscuta reflexa. This information can guide future research exploring the potential bioactivity and applications of this compound or the extract as a whole.

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